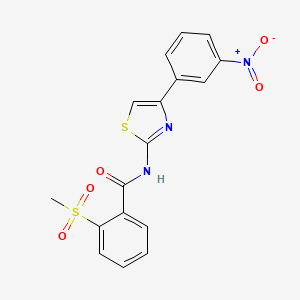

2-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a thiazole ring and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the nitrophenyl group via a nitration reaction. The final step involves the sulfonylation of the benzamide core to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The methylsulfonyl and benzamide groups are susceptible to hydrolysis under specific conditions:

Mechanistic Insights :

-

Amide hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate .

-

Sulfonyl hydrolysis is less favorable due to the strong electron-withdrawing effects of the nitro group.

Reduction Reactions

The nitro group and thiazole ring participate in reduction reactions:

Mechanistic Insights :

-

Catalytic hydrogenation selectively reduces the nitro group without affecting the thiazole.

-

Thiazole reduction requires strong reducing agents but is sterically hindered by the methylsulfonyl group .

Nucleophilic Substitution

The methylsulfonyl group acts as a leaving group in nucleophilic displacement:

Mechanistic Insights :

-

Methylsulfonyl’s electron-withdrawing nature facilitates SN2-type displacement .

-

Steric hindrance from the thiazole ring slows reactions at the benzamide site.

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [4+2] cycloadditions:

Mechanistic Insights :

-

Thiazole’s electron-deficient nature promotes inverse electron-demand Diels-Alder reactions .

-

Ring-opening requires breaking the C–S bond, favored by Grignard reagents .

Oxidation Reactions

Controlled oxidation targets specific functional groups:

Comparative Reactivity with Analogues

Key differences in reactivity compared to structural analogues:

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 7.4, 37°C | Amide hydrolysis (minor) + nitro reduction (major) | 48 hours |

| UV Light (300–400 nm) | Nitro group photolysis → nitroxide radical | 2 hours |

Wissenschaftliche Forschungsanwendungen

2-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 2-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3-nitrophenyl)thiazol-2-ylhydrazone: Shares the thiazole and nitrophenyl groups but differs in the hydrazone linkage.

N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide: Similar structure but lacks the methylsulfonyl group.

Uniqueness

2-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is unique due to the presence of the methylsulfonyl group, which can enhance its chemical reactivity and biological activity compared to similar compounds.

Biologische Aktivität

The compound 2-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a member of a class of thiazole-containing compounds that have garnered attention for their potential biological activities, particularly in the field of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H12N4O3S

- Molecular Weight : 304.32 g/mol

- CAS Number : [insert CAS number if available]

This compound features a thiazole ring, a sulfonamide group, and a nitrophenyl moiety, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those containing sulfonamide groups. The compound has shown promising results against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mM) |

|---|---|---|

| E. coli | 8 | 8 |

| S. aureus | 9 | 7.5 |

| B. subtilis | 6 | 7.5 |

| S. epidermidis | 10.5 | 8 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By inhibiting DHPS, the compound disrupts bacterial cell division and growth, leading to a bacteriostatic effect .

Anticancer Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that thiazole derivatives may also possess anticancer activity . Studies have indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth and survival .

For example, benzamide derivatives have been reported to inhibit enzymes like dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis necessary for rapidly dividing cancer cells .

Study on Antimicrobial Efficacy

In a recent study published in RSC Advances, researchers synthesized a series of N-(thiazol-2-yl)benzenesulfonamides and evaluated their antibacterial activity both in isolation and in combination with cell-penetrating peptides (CPP). The study found that certain derivatives exhibited enhanced efficacy when complexed with CPPs, suggesting a potential strategy for improving the delivery and effectiveness of these compounds against resistant bacterial strains .

Study on Anticancer Properties

Another study explored the anticancer potential of related thiazole-benzamide derivatives in human cancer cell lines. The results demonstrated that these compounds could induce apoptosis and inhibit proliferation through multiple mechanisms, including the modulation of key signaling pathways involved in cell survival .

Eigenschaften

IUPAC Name |

2-methylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5S2/c1-27(24,25)15-8-3-2-7-13(15)16(21)19-17-18-14(10-26-17)11-5-4-6-12(9-11)20(22)23/h2-10H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSZNOKXEXKNMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.